

# Permabond 910: A Technical Guide to Viscosity and Application

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the viscosity of **Permabond 910**, a methyl cyanoacrylate adhesive, and its direct implications for various applications. Understanding this key physical property is crucial for achieving optimal bonding performance in research, development, and manufacturing environments.

#### **Introduction to Permabond 910**

**Permabond 910** is the original 100%-methyl cyanoacrylate adhesive.[1][2][3][4][5][6] It is a single-component, low-viscosity liquid that cures rapidly at room temperature when pressed into a thin film between two surfaces.[1][2][3][4][5][6][7] The curing process is initiated by the presence of moisture on the bonding surfaces.[5][6] Designed primarily for bonding metal surfaces, **Permabond 910** also exhibits excellent adhesion to a wide variety of other substrates, including most plastics and rubbers.[1][2][3][5][6] Its fast fixture time and the rapid development of high bond strength make it suitable for high-speed production lines.[5][6]

## The Significance of Viscosity in Adhesive Application

Viscosity, in the context of adhesives, is a measure of a fluid's resistance to flow. It is a critical parameter that dictates how an adhesive will behave during dispensing and application, as well as its suitability for bonding different types of joints.



- Low-viscosity adhesives, like **Permabond 910**, are thin and flow easily. This characteristic allows them to penetrate into tight crevices and form very thin bond lines.
- High-viscosity adhesives are thicker and less prone to running. They are generally used for filling larger gaps and for applications on vertical surfaces.

## **Quantitative Data for Permabond 910**

The following table summarizes the key quantitative properties of **Permabond 910**, with a focus on its viscosity and related performance metrics.



Property	Value	Units	Notes
Viscosity	70 - 90[7][8]	mPa.s (cP)	Characterized as low viscosity.[1][2][3][4][7] [8][9]
Chemical Composition	100% Methyl Cyanoacrylate[1][2][7] [9]	-	A single-component adhesive.[1][2][3][4][7]
Gap Fill	0.15[8]	mm	The maximum gap that the adhesive can reliably fill.
0.006[3][8]	in		
Fixture / Handling Time	10 - 15[8]	seconds	On steel, Buna-N rubber, and phenolic substrates.
Full Cure Time	24[7][8]	hours	The time required to reach maximum bond strength.
Temperature Range	-55 to 82[8]	°C	The operating temperature range of the cured adhesive.
-65 to 180[8]	°F		
Shear Strength (Steel)	23 - 29[1][8]	N/mm²	A measure of the adhesive's strength under shear stress.
3300 - 4200[1][8]	psi		
Impact Strength	3 - 5[8]	kJ/m²	A measure of the adhesive's ability to resist sudden impacts.
1.4 - 2.4[8]	ft-lb/in²		



# Implications of Permabond 910's Low Viscosity for Application

The low viscosity of **Permabond 910** is a defining characteristic that directly influences its application suitability.

### **Wicking and Penetration**

Due to its thin consistency, **Permabond 910** is ideal for applications that require the adhesive to wick into pre-assembled parts or tight-fitting components. This "wicking" ability allows for the bonding of components that cannot be easily disassembled or where the adhesive needs to penetrate into fine cracks or pores.

#### **Thin Bond Lines**

Low viscosity allows for the creation of extremely thin bond lines. This is advantageous in applications where tight tolerances are critical and a minimal gap between substrates is desired. A thin bond line often leads to a stronger and more aesthetically pleasing bond.

#### **Dispensing and Automation**

The flow characteristics of **Permabond 910** make it well-suited for automated dispensing systems. Its consistent, low viscosity allows for precise and repeatable application with minimal stringing or tailing, which is essential in high-volume manufacturing.

#### **Substrate Considerations**

While excellent for non-porous surfaces like metals and plastics, the low viscosity of **Permabond 910** may lead to excessive absorption into highly porous materials. For such substrates, a higher viscosity cyanoacrylate or the use of a surface primer may be necessary to achieve a strong bond.

## **Experimental Protocols**

While specific experimental details for **Permabond 910** are proprietary, the following outlines general methodologies for key adhesive property testing.



### **Viscosity Measurement**

#### Methodology:

- Instrument: A rotational viscometer (e.g., Brookfield viscometer) is typically used.
- Spindle and Speed Selection: An appropriate spindle and rotational speed are selected based on the expected viscosity of the adhesive.
- Sample Preparation: A sample of the adhesive is placed in a container, and the viscometer's spindle is immersed in the liquid.
- Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
- Calculation: The viscosity is calculated from the torque reading, the spindle geometry, and the rotational speed. The measurement is typically performed at a controlled temperature (e.g., 25°C).

### **Shear Strength Testing (ISO 4587)**

#### Methodology:

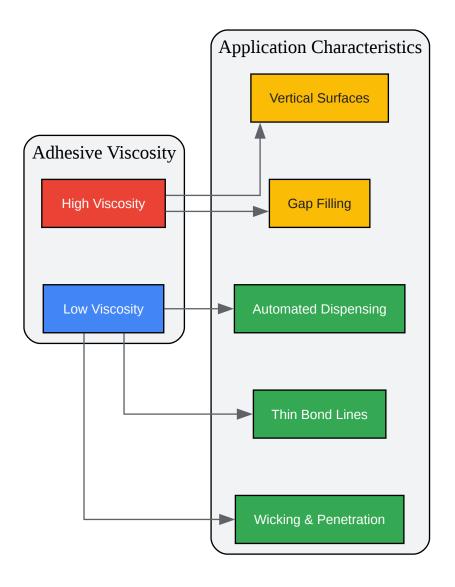
- Substrate Preparation: Standard test specimens (e.g., steel laps) are prepared by cleaning and degreasing the bonding surfaces.
- Adhesive Application: A controlled amount of **Permabond 910** is applied to one of the prepared surfaces.
- Assembly: The two substrates are brought together to form a lap joint with a defined overlap area.
- Curing: The assembled joint is allowed to cure for a specified period (e.g., 24 hours) at room temperature.
- Testing: The cured specimen is placed in a tensile testing machine, and a load is applied parallel to the bond line until failure occurs.



• Calculation: The shear strength is calculated by dividing the maximum load at failure by the bond area.

## **Visualizing the Impact of Viscosity**

The following diagram illustrates the relationship between adhesive viscosity and its suitability for different application scenarios.



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Caption: Relationship between adhesive viscosity and application suitability.

#### Conclusion



The low viscosity of **Permabond 910** is a critical attribute that defines its primary applications. Its ability to flow easily makes it an excellent choice for bonding close-fitting components, wicking into pre-assembled parts, and for use in automated dispensing systems. For researchers, scientists, and drug development professionals, a thorough understanding of this property is essential for selecting the appropriate adhesive and achieving reliable, highstrength bonds in a variety of demanding applications.

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